Indole Substitution Position and Linker Chemistry Differentiate Target from L-741,626: A Structural Topology Comparison
The target compound differs from L-741,626 in three critical structural features: (i) indole attachment point (6-carbonyl vs. 3-methylene), (ii) linker chemistry (amide C=O vs. CH₂), and (iii) indole N-substitution (N-CH₃ vs. N-H). These differences are non-trivial: the amide linker introduces a rotatable bond with partial double-bond character and a hydrogen-bond-accepting carbonyl oxygen absent in L-741,626's methylene bridge. In functional assays, L-741,626 acts as a potent D₂ antagonist (EC₅₀ = 4.46 nM at human D₂long, EC₅₀ = 90.4 nM at D₃ in CHO cell mitogenesis) [1]; the target compound has no reported activity in ChEMBL 20 [2]. The 4C4HP fragment common to both compounds blocks delayed-rectifier K⁺ (KDR) channels with a potency that correlates positively with compound logP across the series [3], suggesting that the target's lower logP (3.586 vs. 4.24 for L-741,626) may predictably modulate this off-target liability.
| Evidence Dimension | Structural topology (indole attachment, linker, N-substitution) and predicted property consequences |
|---|---|
| Target Compound Data | 6-indolyl-carboxamide; amide (C=O) linker; N-methyl on indole; MW 368.9; logP 3.586; H-bond acceptors: 3 (2×C=O + 1×OH); no reported D₂/D₃ binding data |
| Comparator Or Baseline | L-741,626: 3-indolyl-methyl; methylene (CH₂) linker; N-H indole; MW 340.85; logP 4.24; H-bond acceptors: 2 (1×OH + 1×N); D₂ Ki = 2.4–3.98 nM; D₃ Ki = 100 nM; D₄ Ki = 220 nM [1][4] |
| Quantified Difference | ΔMW = +28.05 g/mol (target heavier); ΔlogP = −0.654 (target less lipophilic); indole attachment shifted from C3 to C6; linker changed from CH₂ to C=O; indole N-H → N-CH₃ |
| Conditions | Structural comparison based on chemical identity; L-741,626 binding data from radioligand displacement assays using cloned human D₂, D₃, D₄ receptors expressed in CHO or HEK cells [1][4] |
Why This Matters
The altered hydrogen-bonding capacity (additional carbonyl acceptor) and lower logP of the target predict different CNS penetration, metabolic stability, and receptor-binding profiles relative to L-741,626, making it a chemically distinct tool for SAR exploration or a differentiated impurity standard.
- [1] Bertin Bioreagent. L-741,626 Product Datasheet, CAT N°: 22354. [Kis = 2.4, 100, 220 nM for human D₂, D₃, D₄; EC₅₀ (D₂)=4.46 nM, EC₅₀ (D₃)=90.4 nM in quinpirole-stimulated mitogenesis; logP 4.24]. https://www.bertin-bioreagent.com/l-741626/ (accessed 2026-04-30). View Source
- [2] ZINC15 Database. Substance ZINC00001538443862. [No known activity in ChEMBL 20]. https://zinc.docking.org/substances/ZINC001538443862/ (accessed 2026-04-30). View Source
- [3] Yang S-B, Major F, Tietze LF, Rupnik M. Block of Delayed-Rectifier Potassium Channels by Reduced Haloperidol and Related Compounds in Mouse Cortical Neurons. J Pharmacol Exp Ther. 2005;315(1):352-362. [4C4HP fragment KDR blockade; potency–logP correlation]. doi:10.1124/jpet.105.086561. View Source
- [4] Kulagowski JJ et al. (1996) / Table 1, PMC6772947. Receptor selectivity based on in vitro Ki (nM) at cloned dopamine D₂, D₃, and D₄ receptors for L-741,626: 2.4, 100, 220. https://pmc.ncbi.nlm.nih.gov/articles/PMC6772947/table/T1/ View Source
